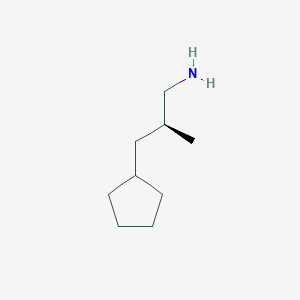

(2S)-3-Cyclopentyl-2-methylpropan-1-amine

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-3-cyclopentyl-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(7-10)6-9-4-2-3-5-9/h8-9H,2-7,10H2,1H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIOPWICPSTWBL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1CCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Cyclopentyl-2-methylpropan-1-amine typically involves the following steps:

Amine Formation: Conversion of the intermediate to the desired amine through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-3-Cyclopentyl-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can modify the cyclopentyl ring or the amine group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Wissenschaftliche Forschungsanwendungen

(2S)-3-Cyclopentyl-2-methylpropan-1-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of (2S)-3-Cyclopentyl-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-(2-Chloroethyl)-N-isopropylpropan-2-amine (CAS 96-79-7)

- Molecular Formula : C₈H₁₈ClN

- Substituents : Isopropyl and 2-chloroethyl groups.

- Key Differences: The chloroethyl group introduces electrophilicity, enabling alkylation reactions absent in the non-halogenated cyclopentyl analog.

N-(2-Chloroethyl)-N-propylpropan-1-amine (CAS 36716-60-6)

- Molecular Formula : C₈H₁₈ClN

- Substituents : Linear propyl and 2-chloroethyl groups.

Halogenated Amines with Multiple Substituents

Tris(2-chloroethyl)amine (CAS 555-77-1)

- Molecular Formula : C₆H₁₂Cl₃N

- Substituents : Three 2-chloroethyl groups.

- Key Differences : A nitrogen mustard compound (HN3) classified under Schedule 1A06 due to its vesicant properties. Unlike (2S)-1-cyclopentylpropan-2-amine, its trifunctional structure enables DNA crosslinking, making it highly toxic .

Thioether-Containing Analogs

1,3-Bis[(2-chloroethyl)thio]propane (CAS 63905-10-2)

- Molecular Formula : C₇H₁₄Cl₂S₂

- Substituents : Two 2-chloroethylthio groups.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : (2S)-1-Cyclopentylpropan-2-amine’s synthesis involves stereoselective methods, whereas halogenated analogs often require alkylation of amines with chloroethylating agents .

- Reactivity : Chloroethyl-substituted amines exhibit higher electrophilicity, enabling crosslinking or alkylation reactions, whereas the cyclopentyl group in (2S)-1-cyclopentylpropan-2-amine favors hydrophobic interactions .

- Toxicity Profile: Nitrogen mustards (e.g., CAS 555-77-1) are significantly more toxic than non-halogenated amines due to DNA alkylation, highlighting the safety advantages of (2S)-1-cyclopentylpropan-2-amine in research settings .

Biologische Aktivität

(2S)-3-Cyclopentyl-2-methylpropan-1-amine, a chiral amine, has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological properties, and case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a cyclopentyl group attached to a methylpropanamine backbone. The stereochemistry of the compound is significant for its biological interactions, particularly with neurotransmitter systems.

Biological Activity Overview

Research has indicated that this compound may exhibit several biological activities:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound can modulate neurotransmitter systems, which could be beneficial for treating neuropsychiatric disorders.

- Anticancer Potential : Some derivatives of cyclopentane-based amines have shown promise in cancer treatment by stabilizing microtubules, which are critical for cell division .

- Antimicrobial Activity : Cyclopentane derivatives have been explored for their potential in combating infectious diseases due to their ability to interact with various biological targets.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profiles. The following table summarizes key findings from SAR studies:

1. Neuropsychiatric Disorders

In a study evaluating the effects of various amines on neurotransmitter systems, this compound was identified as a candidate for further research due to its ability to enhance serotonin receptor activity. This effect suggests potential applications in treating conditions such as depression and anxiety.

2. Cancer Treatment

A preclinical study demonstrated that cyclopentane derivatives, including this compound, exhibited cytotoxic effects against various cancer cell lines. The mechanism involved the stabilization of microtubules, leading to inhibited cell division and enhanced apoptosis in malignant cells .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Binding Affinity : Studies indicate that this compound has a favorable binding affinity for certain receptors involved in neurotransmission.

- Solubility : The compound demonstrates moderate solubility in aqueous solutions, which is beneficial for drug formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.